molecular formula C7H13Cl2N3O B2943378 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride CAS No. 2416229-66-6

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride

Cat. No. B2943378
CAS RN: 2416229-66-6
M. Wt: 226.1
InChI Key: NBPLTTYVAHCBCP-UHFFFAOYSA-N
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Description

The compound “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It has been studied for its potential as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus (HBV) .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives involves a series of steps . The process starts with the corresponding pyrazole-5-carboxylic acids and aminoacetals . The synthetic scheme allows for the production of compounds in fairly good yields . Further modification of these building blocks in the 3rd position by various functional groups is also possible .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . Different substituents, neutral or functionalized, can be introduced in different positions of pyrazole and/or piperazine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is also discussed .

Scientific Research Applications

Novel Synthesis Methods

Research has demonstrated innovative approaches in synthesizing derivatives that may include structural analogs of "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride". For instance, Nano α-Al2O3 supported ammonium dihydrogen phosphate has been used as a catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, highlighting an environmentally benign route with good yields and simplicity of reaction (Maleki & Ashrafi, 2014). This suggests the potential for developing analogous catalytic methods for compounds structurally similar to "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride".

Heterocyclic Chemistry Applications

In heterocyclic chemistry, multicomponent condensations involving aminopyrazoles have led to the regio- and chemoselective synthesis of various heterocyclic compounds. This includes the formation of pyrazoloquinolinones and pyrazoloquinazolinones under different conditions, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocycles (Chebanov et al., 2008). Such methodologies may be adapted for synthesizing structurally complex derivatives of "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride".

Biological Applications

While ensuring the exclusion of drug use, dosage, and side effects information, it's notable that many derivatives structurally related to "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride" are explored for potential biological activities. For instance, synthesis and biological evaluation of 5,7-Dichloro-1,3-benzoxazole derivatives have shown significant antimicrobial activities, suggesting the potential biological applications of similarly structured compounds (Jayanna et al., 2013).

Material Science and Catalysis

In material science and catalysis, the development of novel heterocyclic ligands and their metal complexes, as demonstrated by the synthesis of chiral pyrazolylmethyl-pyridines and pyrazolylmethyl-pyrazoles, provides insights into the utility of such structures in catalytic processes and material synthesis (House, Steel, & Watson, 1986). This area may offer avenues for exploring the catalytic applications of "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride" derivatives.

Future Directions

The future directions for this compound could involve further exploration of its potential as a therapeutic agent for HBV . Additionally, the synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The building blocks obtained could be utilized for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups .

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c11-5-6-7-1-2-9-10(7)4-3-8-6;;/h1-2,6,8,11H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQRDHJBKRGWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)C(N1)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2416229-66-6
Record name {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol dihydrochloride
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